Centaurepensin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24Cl2O7 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C19H24Cl2O7/c1-8-4-11(27-17(24)18(3,25)6-20)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)7-21/h10-15,22,25-26H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19+/m0/s1 |
InChI Key |
NUVAJKJDTZTFLK-ONCJGSTBSA-N |
SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
Isomeric SMILES |
C[C@@](CCl)(C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CCl)O)O)O |
Canonical SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
Synonyms |
chlorohyssopifolin A |
Origin of Product |
United States |
Origin, Biosynthesis, and Chemodiversity of Centaurepensin
Natural Occurrence and Plant Sources of Centaurepensin (B1200751)
This compound is a naturally occurring compound primarily found in various plant species. Its isolation and identification have been reported across several genera, highlighting its distribution within specific plant families.
Distribution in Centaurea Species and the Asteraceae Family
The genus Centaurea (Centaureinae, Asteraceae) is a significant source of this compound. Centaurea is a large genus within the Asteraceae family, comprising approximately 250 species distributed mainly in the Mediterranean and Irano-Turanian regions. floramaroccana.frpensoft.net this compound has been identified in several Centaurea species, including Centaurea hyssopifolia Vahl and Centaurea repens. researchgate.net It is also reported as a constituent of Centaurea solstitialis L. ssp. solstitialis. doi.orgrsc.org Guaianolides and germacranolides are common types of sesquiterpene lactones found in the Centaureinae subtribe of the Asteraceae family. encyclopedia.pub The presence of specific types of sesquiterpene lactones in Centaureinae plants can be related to the morphological structure of their flowers. encyclopedia.pub
Identification in Other Plant Genera
While predominantly associated with the Centaurea genus, this compound has also been identified in other plant genera. For instance, it has been reported in Rhaponticum serratuloides and Rhaponticum carthamoides. nih.gov Additionally, chlorohyssopifolin A, a synonym for this compound, has been reported in Buxus sempervirens. nih.gov
Here is a table summarizing some plant sources of this compound:
| Plant Genus | Species | Family | Citation |
| Centaurea | hyssopifolia | Asteraceae | researchgate.net |
| Centaurea | repens | Asteraceae | researchgate.net |
| Centaurea | solstitialis ssp. solstitialis | Asteraceae | doi.orgrsc.org |
| Rhaponticum | serratuloides | Asteraceae | nih.gov |
| Rhaponticum | carthamoides | Asteraceae | nih.gov |
| Buxus | sempervirens | Buxaceae | nih.gov |
Biosynthetic Pathways of this compound
The biosynthesis of this compound, like other sesquiterpene lactones, is primarily rooted in the mevalonate (B85504) pathway, a fundamental metabolic route in plants.
Mevalonate Pathway Precursors and Enzyme Involvement
Sesquiterpene lactones are synthesized through the mevalonate (MVA) pathway, which is localized in the cytoplasm of plant cells. doi.orgtandfonline.comresearchgate.net This pathway begins with acetyl-CoA. tandfonline.comresearchgate.net The MVA pathway produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). doi.orgrsc.org IPP is produced from acetyl-CoA in a sequence of six steps, followed by the conversion of IPP to DMAPP via an isomerase enzyme. rsc.org
Role of Farnesyl Diphosphate in Guaianolide Biosynthesis
Farnesyl diphosphate (FPP) is a crucial intermediate in the biosynthesis of sesquiterpenes, including guaianolides like this compound. doi.orgmdpi.comnih.govwikipedia.org FPP is a 15-carbon precursor formed by the condensation of two molecules of IPP and one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS). doi.orgrsc.org FPP is considered the main precursor for the biosynthesis of a vast array of sesquiterpenes. mdpi.com The cyclization of FPP is the first committed step in sesquiterpene biosynthesis and leads to the formation of various sesquiterpene skeletons. mdpi.comnih.gov Guaianolides are biosynthetically derived from a common precursor, germacrene A, which is formed from FPP. nih.govwikipedia.org
Specific Enzyme Activities in this compound Biogenesis
The biosynthesis of guaianolides from FPP involves several enzymatic steps. The first step in guaianolide biosynthesis is the conversion of FPP to germacrene A, catalyzed by germacrene A synthase (GAS). nih.govbg.ac.rs Germacrene A is then converted to germacrene A acid through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes, specifically germacrene A oxidases (GAOs). mdpi.com Subsequently, germacrene A acid is hydroxylated at C-6 to yield 6-hydroxy-germacrene A acid, an unstable intermediate, by the action of another cytochrome P450 enzyme, costunolide (B1669451) synthase (COS). mdpi.com The formation of the lactone ring, a characteristic feature of sesquiterpene lactones, likely occurs via C6-hydroxylation of the germacrene acid and subsequent attack of the hydroxyl group at the C12-atom of the carboxyl group. nih.gov While the precise sequence of all enzymatic steps leading specifically to this compound is complex and may involve further modifications like chlorination and esterification, the core guaianolide skeleton is formed through the action of enzymes like GAS, GAOs, and COS on FPP-derived intermediates. mdpi.comnih.govnih.gov
Here is a table summarizing key enzymes involved in the early steps of guaianolide biosynthesis:
| Enzyme Name | Catalyzed Reaction | Precursor/Substrate | Product | Citation |
| Farnesyl Diphosphate Synthase (FPS) | Condensation of IPP and DMAPP | IPP, DMAPP | Farnesyl Diphosphate | doi.orgrsc.org |
| Germacrene A Synthase (GAS) | Cyclization of Farnesyl Diphosphate | Farnesyl Diphosphate | Germacrene A | nih.govbg.ac.rs |
| Germacrene A Oxidase (GAO) | Hydroxylation and oxidation of Germacrene A | Germacrene A | Germacrene A acid | mdpi.com |
| Costunolide Synthase (COS) | Hydroxylation of Germacrene A acid at C-6 | Germacrene A acid | 6-Hydroxy-germacrene A acid | mdpi.com |
Chemoenzymatic Transformations and Structural Modifications in Chlorinated Guaianolides
Chemoenzymatic approaches and structural modifications play a significant role in diversifying natural products, including chlorinated guaianolides. Engineered cytochrome P450 enzymes, for example, have been explored for late-stage oxidation of complex molecules, enabling further functional diversification through chemoenzymatic methods. chemrxiv.org Halogenation is a common modification in guaianolides, contributing to their structural diversity. royalsocietypublishing.org
Studies on related guaianolides have shown that modifications to the structure can impact their properties. For instance, in chlorinated guaianolides, modifying a chlorohydrin on C-4 to an epoxide on the cyclic skeleton may not significantly alter cytotoxicity, as observed when comparing chlorohyssopifolin A (this compound) and chlorohyssopifolin C (acroptilin). nih.gov However, the presence of a diol in the side chain at C-8 instead of a chlorohydrin can abolish certain activities. nih.gov
Chemical synthesis methods have also been employed to modify guaianolide structures. For example, reactions involving allylic chlorination and subsequent cyclization have been used in the synthesis of guaianolides. nih.gov These synthetic efforts highlight the potential for creating structural analogs with potentially altered properties.
Chemodiversity and Variations in this compound Content Across Chemotypes and Geographical Origins
The content and presence of this compound and other sesquiterpene lactones can vary across different chemotypes and geographical origins of the producing plants. Centaurea solstitialis, for instance, is known to contain various sesquiterpene lactones, and their levels can be variable across different regions. researchgate.netnih.gov
While specific quantitative data on this compound content variations across distinct chemotypes or precise geographical locations is not extensively detailed in the provided search results, the general principle of chemodiversity within plant species and across their distribution is well-established for sesquiterpene lactones. Factors such as environmental conditions, genetic variations within plant populations, and developmental stages can influence the production of secondary metabolites like this compound.
Research on related species and compounds within the Centaureinae subtribe of Asteraceae indicates that the presence and types of sesquiterpene lactones, including guaianolides, can be related to morphological features and can serve as chemotaxonomy markers for certain genera. encyclopedia.pub
Data on the occurrence of this compound and related compounds in different species are available in databases, indicating its presence in various Centaurea and Rhaponticum species. nih.govnih.govnih.govnaturalproducts.net
| Compound Name | PubChem CID | Reported in Species |
| This compound | 14021487 | Rhaponticum serratuloides, Rhaponticum carthamoides, Centaurea hyssopifolia, Centaurea repens, Centaurea sinaica, Centaurea solstitialis nih.govrsc.orgresearchgate.netnih.govresearchgate.netnih.govnaturalproducts.netthieme-connect.comeurekaselect.comresearchgate.net |
| Acroptilin | 442140 | Acroptilon repens, Rhaponticum repens, Centaurea pterocaula nih.govamazonaws.comresearchgate.net |
| Chlorojanerin (B1219341) | 182408 | Rhaponticum coniferum, Rhaponticum repens, Centaurothamnus maximus, Centaurea solstitialis doi.orgmdpi.comnih.govthieme-connect.comresearchgate.netamazonaws.comresearchgate.net |
| Repin | 91567 | Acroptilon repens, Rhaponticum repens nih.govwikidata.orgusp.br |
| Chlorohyssopifolin A | 100281 | Centaurea hyssopifolia, Centaurea repens (identical to this compound), Buxus sempervirens researchgate.netnih.govroyalsocietypublishing.orgnih.gov |
| Chlorohyssopifolin C | 442140 | Centaurea hyssopifolia (identical to Acroptilin) researchgate.netnih.gov |
Advanced Analytical Methodologies for Centaurepensin Research
Advanced Extraction and Isolation Techniques
The initial steps in centaurepensin (B1200751) research involve extracting the compound from plant material and isolating it from the complex mixture of other natural products. This requires optimized solvent-based extraction procedures followed by efficient isolation techniques. frontiersin.orgresearchgate.netscispace.comcsic.esinnovareacademics.inmdpi.com
Solvent-Based Extraction Optimization for this compound
Effective extraction of this compound from plant sources, such as the aerial parts of Centaurea species, typically involves maceration with organic solvents. Ethanol and ethyl acetate (B1210297) are commonly used for this purpose. frontiersin.orgresearchgate.netinnovareacademics.in The process may involve multiple maceration steps to ensure exhaustive extraction of the target compounds. frontiersin.org The choice of solvent and extraction conditions, such as temperature and duration, can be optimized to maximize the yield of sesquiterpene lactones, including this compound. mdpi.com Following extraction, the solvent is usually removed under reduced pressure, yielding a crude extract that contains this compound along with numerous other compounds. frontiersin.orgcsic.esmdpi.com
Chromatographic Strategies for Isolation and Purification (e.g., MPLC, VLC, HPLC)
Purification of this compound from crude extracts necessitates the application of various chromatographic techniques. Column chromatography (CC) using stationary phases like silica (B1680970) gel is a fundamental step for initial fractionation of the extract based on polarity. frontiersin.orgresearchgate.netscispace.comcsic.esinnovareacademics.in Step gradients or isocratic systems of solvent mixtures, such as dichloromethane-ethyl acetate-methanol or hexane-ethyl acetate-acetic acid, are employed to elute different compounds. frontiersin.org
Further purification often involves more advanced chromatographic methods to obtain this compound in a pure crystalline form. scispace.comrsc.org Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for achieving higher resolution separations. cabidigitallibrary.orgak-bio.comcytivalifesciences.com These methods allow for the separation of closely related compounds and the isolation of this compound with high purity. Preparative thin layer chromatography (TLC) can also be used for separating constituents from fractions obtained by column chromatography. frontiersin.org Vacuum Liquid Chromatography (VLC) is another technique that can be employed for quicker separation compared to traditional column chromatography. youtube.com The fractions obtained from these chromatographic steps are typically monitored by TLC to track the separation and identify fractions containing this compound. frontiersin.orgresearchgate.netscispace.com
Here is a table summarizing some reported chromatographic conditions for isolating compounds from Centaurea species, which may include this compound:
| Plant Source | Stationary Phase | Mobile Phase | Technique Used |
| Centaurea ragusina L. | Silica gel | CH₂Cl₂-EtOAc-MeOH gradient | Column Chromatography (CC) |
| Centaurea ragusina L. | Silica gel | n-hexane-EtOAc-CH₃COOH (6:3:1) isocratic | Silica gel CC |
| Centaurea ragusina L. | Sephadex LH-20 | MeOH | Sephadex LH-20 CC |
| Centaurea aegyptiaca | Si gel 60 | Acetone in toluene (B28343) gradient (15% to 25%) | Si gel 60 Column |
| Centaurea aegyptiaca | Silica gel | Acetone in chloroform (B151607) gradient (5% to 12%) | Silica gel Column |
| Centaurea aegyptiaca | Silica gel | n-hexane: ethyl acetate (1:1) | Silica gel Column |
| Centaurea bella Trautv | Silica gel | Chloroform-ethyl acetate 7:1 (v/v) gradually increasing polarity | Column Chromatography |
| Centaurea bella Trautv | Silica gel | Ethyl ether | Silica gel Column |
| Centaurea bella Trautv | Silica gel | Hexane-chloroform-ethyl acetate 1:1:2 (v/v/v) | Silica gel Column |
| Centaurea linifolia Vahl | Silica gel | Benzene - ethyl acetate | Column Chromatography |
| Centaurea linifolia Vahl | Silica gel | Petrol - ethyl acetate (7:3) | Preparative TLC |
| Centaurothamnus maximus | Silica gel | n-hexane, then n-hexane/ethyl acetate gradient, ethyl acetate–methanol gradient | Flash Column Chromatography |
| Centaurothamnus maximus | RP-18 | MeOH:H₂O (80:20%, 8:1), MeOH:H₂O (7:2), MeOH (6:3) | RP-18 HPLC |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Confirmation
Once isolated, the structure of this compound is determined and confirmed using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular formula, functional groups, connectivity, and stereochemistry. scispace.compbsociety.org.plresearchgate.netegyankosh.ac.innih.govcurrenta.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy, including 1D (¹H, ¹³C) and 2D experiments (COSY, TOCSY, HSQC, HMBC, NOESY), is indispensable for the structural elucidation of this compound. researchgate.netmdpi.com ¹H and ¹³C NMR spectra provide information about the types and number of hydrogen and carbon atoms and their chemical environments. researchgate.netmasterorganicchemistry.combhu.ac.in Analysis of coupling constants and correlations in 2D NMR spectra helps to establish the connectivity of atoms within the molecule. researchgate.netmdpi.com
Crucially, NMR spectroscopy is a powerful tool for determining the stereochemistry of organic compounds, including the relative and absolute configurations of chiral centers. researchgate.netwikipedia.orgnih.gov Techniques such as NOESY experiments, which reveal spatial proximities between protons, are vital for determining the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.netbhu.ac.in The presence of chiral centers in this compound affects its NMR spectrum, as non-equivalent carbons or protons in a chiral environment can give rise to distinct signals. masterorganicchemistry.com
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. scispace.comrsc.orgpbsociety.org.plmdpi.com High-resolution MS techniques can accurately measure the mass-to-charge ratio (m/z) of the intact molecular ion, allowing for the determination of its molecular formula. mdpi.comodu.educsic.es this compound has a molecular formula of C₁₉H₂₄Cl₂O₇ and a molecular weight of approximately 435.3 g/mol . nih.govnih.gov
Tandem MS (MS/MS) experiments provide fragmentation patterns that are characteristic of the compound's structure. mdpi.comnih.gov By analyzing the fragment ions, substructural information can be obtained, which aids in confirming the proposed structure derived from NMR data. mdpi.com MS is also a highly sensitive technique, enabling the analysis of small amounts of isolated material. mdpi.com The presence of chlorine atoms in this compound can be confirmed by MS analysis, often indicated by characteristic isotopic patterns. pbsociety.org.pl
Advanced Chiroptical Methods for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules like this compound is a critical aspect of structural characterization. While NMR can provide relative stereochemistry, advanced chiroptical methods are often employed to establish the absolute configuration. psu.edunih.govmdpi.comsioc-journal.cn
Circular Dichroism (CD) spectroscopy is a widely used chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral substance. pbsociety.org.plpsu.edunih.gov The CD spectrum can provide information about the absolute configuration, particularly when chromophores are present or derivatives are prepared. psu.edunih.gov The exciton (B1674681) chirality method, a CD-based technique, is particularly useful for determining absolute configuration without requiring an external reference, by analyzing the coupling between transition dipoles of chromophores. psu.edu Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, is another chiroptical method that can be used for absolute configuration determination. mdpi.comsioc-journal.cn Computational methods, such as time-dependent density functional theory (TDDFT) calculations of ECD and ORD spectra, can be combined with experimental data to confirm absolute configurations, especially for flexible molecules. mdpi.com
The absolute stereochemistry of this compound has been established, with studies confirming its configuration, including the fusion of rings A and B. researchgate.net Direct comparison and chemical transformations linking this compound to compounds with known absolute stereochemistry have been used in its characterization. researchgate.net
Quantitative Analysis and Metabolomic Profiling of this compound
Quantitative analysis aims to determine the precise amount of this compound present in a sample, while metabolomic profiling seeks to provide a broader picture of the metabolites present in a biological system, including this compound, and how their levels change under different conditions.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Its application in the study of sesquiterpene lactones, including this compound, is well-established nih.govrsc.orgoup.comjfda-online.comjfda-online.comfigshare.comnih.govkaznu.kz. HPLC allows for the separation of this compound from other compounds present in plant extracts based on its chemical properties and interaction with the stationary phase of the chromatography column.
For the quantitative analysis of sesquiterpene lactones by HPLC, reversed-phase C18 columns are commonly employed, often with mobile phases consisting of gradients of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid or phosphoric acid to optimize separation and peak shape rsc.orgjfda-online.comkaznu.kz. Detection is typically achieved using UV-Visible detectors, often a photodiode array (PDA) or diode-array detection (DAD), which allows for the acquisition of UV spectra to aid in peak identification and purity assessment nih.govrsc.org. The wavelength for detection is usually set in the low UV range, such as 210 nm or 238 nm, where sesquiterpene lactones exhibit absorbance rsc.orgjfda-online.com.
Quantitative analysis involves establishing a calibration curve using known concentrations of a this compound standard. The concentration of this compound in a sample is then determined by comparing the peak area or height in the sample chromatogram to the calibration curve. Method validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are crucial to ensure the reliability of the quantitative data nih.govrsc.orgjfda-online.com. For instance, studies on the quantitative analysis of other sesquiterpene lactones in medicinal plants using HPLC-PDA have reported good linearity (correlation coefficient ≥ 0.999) and acceptable precision and accuracy nih.govrsc.orgjfda-online.com.
Chiral HPLC analysis has also been applied in studies involving this compound to determine the absolute configuration of flexible chiral side chains, highlighting the versatility of HPLC in resolving stereochemical aspects of this compound figshare.comnih.gov.
LC-MS/MS for Targeted and Untargeted Metabolomics
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical platform for both targeted and untargeted metabolomic profiling of complex biological samples, including plant extracts containing this compound researchgate.netakjournals.comnih.govmtoz-biolabs.comnih.govnih.gov.
In targeted metabolomics , LC-MS/MS is used to selectively detect and quantify specific metabolites of interest, such as this compound and related sesquiterpene lactones. This approach requires prior knowledge of the compounds being analyzed and involves optimizing MS parameters (e.g., precursor and product ions, collision energy) for each target metabolite in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes researchgate.netnih.gov. LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations within a complex matrix researchgate.netnih.gov. Studies have successfully employed LC-MS/MS for the quantitative analysis of sesquiterpene lactones in plant extracts researchgate.netakjournals.comnih.gov.
Untargeted metabolomics , on the other hand, aims to capture as many metabolites as possible in a sample without a priori selection. LC-MS/MS, particularly with high-resolution mass spectrometers like quadrupole time-of-flight (QTOF) or Orbitrap, is the preferred technique for untargeted profiling nih.govnih.gov. This approach generates comprehensive metabolic fingerprints that can be used to compare samples from different biological conditions (e.g., different plant tissues, growth conditions, or genetic variations) and identify metabolites that show significant changes nih.govnih.govresearchgate.net. While untargeted metabolomics can identify a wide range of compounds, including this compound if it is present and detectable, it often requires subsequent targeted analysis or other methods for definitive identification and precise quantification of specific compounds. Untargeted metabolomics approaches have been utilized to fingerprint secondary metabolites in plant species, which would include sesquiterpene lactones like this compound researchgate.netresearchgate.net.
LC-MS/MS analysis of this compound typically involves electrospray ionization (ESI) in positive mode ufz.de. The fragmentation patterns obtained in MS/MS provide structural information that aids in the identification and confirmation of this compound ufz.de.
Application of Instrumental Neutron Activation Analysis (INAA) in Plant Constituent Studies
Instrumental Neutron Activation Analysis (INAA) is a nuclear analytical technique primarily used for the determination of elemental composition in various matrices, including biological samples like medicinal plants researchgate.netijbio.comakjournals.comnih.govnih.govscirp.orgscispace.com. The principle of INAA involves irradiating a sample with neutrons, which causes certain elements in the sample to become radioactive. The subsequent decay of these radioactive isotopes emits gamma rays with characteristic energies and intensities, which are then measured using a gamma-ray spectrometer researchgate.netijbio.comscispace.com. By analyzing the gamma-ray spectra, the presence and concentration of various elements in the sample can be determined researchgate.netijbio.comscispace.com.
While INAA is a powerful tool for multi-elemental analysis and offers high sensitivity for many elements without the need for sample dissolution or complex chemical separation, it is important to note that INAA is used for analyzing the inorganic elemental composition of the plant matrix researchgate.netijbio.comscispace.com. Organic compounds like this compound, which are primarily composed of carbon, hydrogen, oxygen, and in the case of this compound, chlorine nih.govnih.gov, are not directly analyzed by INAA in the same way as elements.
However, INAA can be relevant in the broader context of plant constituent studies that involve compounds like this compound in several indirect ways:
Elemental Composition of Plant Material: INAA can be used to determine the concentration of essential and trace elements (e.g., K, Ca, Mg, Fe, Mn, Zn) and potentially toxic elements (e.g., As, Br, Hg) in the plant species from which this compound is isolated researchgate.netijbio.comakjournals.comnih.govnih.govscirp.org. The elemental composition of the soil and the plant can influence plant growth, health, and potentially the biosynthesis of secondary metabolites, although the direct correlation with this compound production would require further investigation.
Quality Control of Plant Sources: Analyzing the elemental profile of plant material using INAA can contribute to the quality control of the raw material used for isolating this compound, ensuring consistency and identifying potential contamination akjournals.comnih.gov.
Environmental Studies: INAA can be used in environmental studies to assess the uptake of elements by plants from their environment, which can provide context for studies on plant constituents scispace.com.
Therefore, while INAA does not directly quantify or characterize this compound itself, its application in determining the elemental composition of the plant matrix provides valuable complementary information within comprehensive plant constituent studies.
Molecular and Cellular Mechanisms of Action of Centaurepensin
Interactions with Intracellular Targets and Macromolecules
The reactivity of Centaurepensin (B1200751) is largely attributed to its chemical structure, which facilitates interactions with various intracellular components.
Covalent Binding to Sulfhydryl Groups via Michael Addition
A key feature of this compound's molecular interaction is its capacity to act as a Michael acceptor. This reactivity stems from the presence of an α,β-unsaturated carbonyl group in its structure. This electrophilic center readily reacts with nucleophilic groups found in biological macromolecules, most notably the sulfhydryl (thiol) groups of cysteine residues within proteins. nih.govfrontiersin.orgmdpi.com This process, known as a Michael addition, results in the formation of a stable covalent bond between this compound and the target protein. nih.govthermofisher.com
The specificity of this reaction is influenced by the pH of the cellular environment, with the reaction being more favorable under conditions where the sulfhydryl group exists in its more nucleophilic thiolate anion form. nih.gov The formation of these covalent adducts is a critical step in modulating the function of various proteins.
Table 1: Reactivity of Functional Groups with Michael Acceptors
| Nucleophilic Group | Reactivity with Michael Acceptors | Type of Bond Formed |
| Sulfhydryl (-SH) | High | Thioether |
| Amino (-NH2) | Moderate | Carbon-Nitrogen |
| Hydroxyl (-OH) | Low | Carbon-Oxygen |
This table provides a generalized overview of the reactivity of common biological nucleophiles with Michael acceptors like this compound.
Modulation of Protein Function and Enzyme Activity
The covalent modification of proteins by this compound through Michael addition can significantly alter their three-dimensional structure and, consequently, their function. nih.gov This can lead to either the inhibition or, in some cases, the activation of enzymatic activity. The outcome depends on the specific protein targeted and the location of the modified cysteine residue. If the cysteine is part of the enzyme's active site or is crucial for maintaining the protein's conformational integrity, the binding of this compound is likely to be inhibitory.
Impact on Cellular Signaling Pathways
This compound's ability to interact with key cellular proteins allows it to influence complex signaling networks that govern cellular responses to various stimuli.
Regulation of Redox Balance and Glutathione (B108866) Metabolism
The cellular redox state is a tightly regulated balance between oxidizing and reducing agents, with glutathione (GSH) being a major intracellular antioxidant. nih.govresearchgate.net As a Michael acceptor, this compound has the potential to react directly with the sulfhydryl group of glutathione, leading to its depletion. nih.gov This can disrupt the cellular redox balance, making cells more susceptible to oxidative stress. nih.gov
Furthermore, this compound may influence the activity of enzymes involved in glutathione metabolism, such as glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to various electrophilic compounds. nih.gov The impact on these enzymes can further perturb the cellular capacity to handle oxidative insults.
Influence on Nuclear Factor-κB (NF-κB) Signaling
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govmdpi.comfrontiersin.org The activation of NF-κB involves a cascade of phosphorylation and ubiquitination events that ultimately lead to the translocation of NF-κB dimers to the nucleus, where they regulate the transcription of target genes. nih.govnih.govmdpi.com
Compounds that act as Michael acceptors have been shown to modulate the NF-κB pathway. frontiersin.org By covalently modifying key proteins in this pathway, such as components of the IκB kinase (IKK) complex or NF-κB subunits themselves, this compound could potentially inhibit or alter NF-κB activation and its downstream effects. mdpi.com
Table 2: Key Proteins in the NF-κB Signaling Pathway
| Protein | Function | Potential Interaction with Michael Acceptors |
| IKKβ | Kinase that phosphorylates IκBα | Covalent modification of cysteine residues could inhibit kinase activity. |
| p65 (RelA) | NF-κB subunit with transactivation domain | Covalent modification could interfere with DNA binding or interaction with other proteins. |
| p50 | NF-κB subunit involved in DNA binding | Covalent modification could disrupt DNA binding. |
This table highlights key proteins in the NF-κB pathway that contain cysteine residues and are potential targets for Michael acceptors.
Modulation of Gene Expression and Protein Synthesis
The ultimate consequence of this compound's interactions with cellular targets and signaling pathways is the alteration of gene expression and protein synthesis.
Furthermore, some natural compounds have been shown to directly inhibit the machinery of protein synthesis. nih.govwikipedia.orgyoutube.comdrugbank.comyoutube.com While direct evidence for this compound is limited, it is conceivable that it could interfere with the complex process of translation, from the initiation and elongation steps to the final termination of polypeptide synthesis. Such inhibition would have profound effects on cellular function and viability.
Effects on Messenger RNA (mRNA) and Transcription Factors
The expression of genetic information is a tightly regulated process, beginning with the transcription of DNA into messenger RNA (mRNA). nih.govyoutube.com This process is controlled by transcription factors, which are proteins that bind to specific DNA sequences to modulate the rate of transcription. researchgate.net this compound and related sesquiterpene lactones interfere with this process, primarily by inhibiting key transcription factors involved in cell survival and inflammation.
A primary target of many sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) protein complex. nih.gov NF-κB is a crucial transcription factor that regulates the expression of over 150 genes involved in inflammation, cell proliferation, and apoptosis (programmed cell death). nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. nih.gov Upon receiving certain stimuli, such as inflammatory signals or growth factors, a kinase complex (IKK) phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the transcription of target genes that often promote cell survival and block apoptosis. nih.govnih.gov
Sesquiterpene lactones, likely including this compound, have been shown to inhibit the NF-κB pathway. nih.govmdpi.com They can achieve this by directly interacting with critical cysteine residues on both the IKK complex and the p65 subunit of NF-κB itself, preventing its release and subsequent gene transcription. mdpi.com By inhibiting NF-κB, these compounds can halt the production of anti-apoptotic proteins, thereby sensitizing cancer cells to death signals.
Furthermore, some sesquiterpene lactones have been observed to act as general protein synthesis inhibitors. They can interfere with the formation of the 80S initiation complex, a critical step in the translation of mRNA into protein, which would globally affect gene expression. nih.gov
Suppression of Posttranslational Isoprenylation of Regulatory Proteins
Posttranslational modification is a vital process where proteins are chemically altered after they are synthesized, which is crucial for their proper function and localization within the cell. One such modification is isoprenylation (or prenylation), where isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are attached to specific cysteine residues on target proteins. nih.govrsc.org This process is catalyzed by enzymes known as farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase). nih.gov
Isoprenylation is particularly important for small GTP-binding proteins like those in the Ras superfamily (e.g., K-Ras, Rho). nih.gov These proteins function as molecular switches in signaling pathways that control cell growth, differentiation, and survival. researchgate.net The attached lipid group acts as a hydrophobic anchor, facilitating the association of these proteins with cellular membranes, a step that is essential for their function. nih.gov
Inhibition of protein isoprenylation has emerged as a key target for cancer therapy. rsc.org By preventing the attachment of these lipid anchors, inhibitor compounds can block the function of oncogenic proteins like Ras, which are frequently mutated in cancer. Terpenoid compounds, the broader class to which this compound belongs, have been shown to inhibit these prenylation enzymes. For instance, metabolites of the monoterpene limonene (B3431351) are potent inhibitors of GGTase I. ilo.org Given that this compound is a sesquiterpenoid, it is plausible that it or its metabolites could exert similar inhibitory effects on protein isoprenylation, disrupting critical cell growth and survival signaling pathways.
Mechanisms of Cell Cycle Perturbation and Programmed Cell Death Induction
This compound and related compounds exert potent anti-cancer effects by disrupting the cell division cycle and actively inducing programmed cell death, or apoptosis. These actions are often selective, having a more pronounced effect on rapidly dividing cancer cells than on normal, healthy cells.
Cell Cycle Arrest (e.g., G2/M phase)
The cell cycle is a series of events that leads to cell division and replication. It is composed of four main phases: G1, S (synthesis), G2, and M (mitosis). nih.gov To ensure genomic integrity, the cell cycle is monitored by checkpoints that can halt the cycle if damage or errors are detected. youtube.com The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. nih.govresearchgate.net
Numerous studies have demonstrated that sesquiterpene lactones, including guaianolides, are potent inducers of cell cycle arrest, specifically at the G2/M transition. nih.govresearchgate.net This arrest is orchestrated by modulating the levels and activity of key regulatory proteins:
Cyclin B1 and Cdc2: The progression from G2 to M phase is driven by a complex of Cyclin B1 and the cyclin-dependent kinase Cdc2. Sesquiterpene lactones have been shown to cause a rapid decrease in the expression of both Cyclin B1 and Cdc2. researchgate.net This prevents the formation of the active complex required for mitotic entry.
p53 and p21: In response to cellular stress, the tumor suppressor protein p53 is activated. p53 can then induce the expression of another protein, p21, which is a cyclin-dependent kinase inhibitor. nih.gov Research shows that treatment with sesquiterpene lactones leads to the induction of both p53 and p21. researchgate.net The p21 protein then inhibits the Cyclin B1/Cdc2 complex, enforcing the G2/M arrest. nih.gov
By trapping cancer cells in the G2/M phase, these compounds prevent them from dividing and can create conditions that favor the initiation of cell death.
Apoptosis Induction Pathways (e.g., Mitochondrial Dysfunction, Caspase Activation)
Apoptosis is a highly regulated process of cell self-destruction that is essential for normal development and tissue maintenance. Cancer cells often develop mechanisms to evade apoptosis. This compound and its relatives can overcome this resistance by activating the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.govnih.gov
This pathway is centered on the mitochondria and involves a cascade of molecular events: khanacademy.orgyoutube.comyoutube.com
Mitochondrial Dysfunction: A key initiating event is the disruption of the mitochondrial membrane potential (MMP). nih.gov Sesquiterpene lactones trigger this disruption, leading to mitochondrial outer membrane permeabilization (MOMP).
Regulation of Bcl-2 Family Proteins: The integrity of the mitochondrial membrane is controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote permeabilization, while anti-apoptotic members like Bcl-2 prevent it. Sesquiterpene lactones shift this balance in favor of cell death by increasing the expression of Bax and decreasing the expression of Bcl-2. nih.gov
Cytochrome c Release: The permeabilized mitochondrial membrane allows proteins normally sequestered in the intermembrane space to leak into the cytoplasm. The most critical of these is cytochrome c. nih.gov
Caspase Activation: In the cytoplasm, cytochrome c binds to a protein called Apaf-1, forming a complex known as the apoptosome. This structure recruits and activates an initiator enzyme called caspase-9. youtube.com Activated caspase-9 then triggers a cascade by activating executioner caspases, such as caspase-3. nih.govmdpi.com These executioner caspases are the proteases that dismantle the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis. youtube.com
Selective Cytotoxicity Towards Transformed Cell Lines
A crucial characteristic of an effective anticancer agent is its ability to kill cancer cells while sparing normal, healthy cells. This property, known as selective cytotoxicity, minimizes side effects and improves therapeutic outcomes. nih.govscielo.sa.cr Many sesquiterpene lactones, including guaianolides, have demonstrated this selectivity. researchgate.net
For example, the sesquiterpene lactone costunolide (B1669451) was found to be cytotoxic against oral squamous carcinoma cells with an IC50 value of 32 µM, but was non-toxic to normal NIH-3T3 fibroblast cells at the same concentrations. mdpi.com Similarly, studies comparing the effects of compounds on cancerous cell lines (like PANC-1 pancreatic cancer) versus normal human dermal fibroblasts often show a significantly greater impact on the cancer cells. researchgate.net This selectivity can be quantified by a selectivity index (SI), which is the ratio of the IC50 for normal cells to the IC50 for cancer cells. A higher SI value indicates greater cancer-specific toxicity.
The basis for this selectivity is multifactorial. Cancer cells often have higher metabolic rates, increased levels of reactive oxygen species (ROS), and altered signaling pathways, which can make them more vulnerable to the specific mechanisms of action of sesquiterpene lactones, such as the induction of further oxidative stress and the inhibition of pro-survival pathways like NF-κB, which are often constitutively active in tumors. nih.govresearchgate.net
Data Tables
Table 1: Cytotoxic Activity of Various Sesquiterpene Lactones on Different Cell Lines
This table presents the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells. Lower values indicate higher potency.
| Compound | Type | Cell Line | Cell Type | IC50 Value | Source |
| Repin | Guaianolide | Various | Cancer | - | nih.gov |
| Chlorohyssopifolin A | Guaianolide | HL-60 | Human Leukemia | 1.8 µM | nih.gov |
| Chlorohyssopifolin A | Guaianolide | U-937 | Human Leukemia | 2.1 µM | nih.gov |
| Costunolide | Eudesmanolide | CAL-27 | Oral Squamous Carcinoma | 32 µM | mdpi.com |
| Aloe Emodin | Anthraquinone | CAL-27 | Oral Squamous Carcinoma | 38 µM | mdpi.com |
| Costunolide | Eudesmanolide | NIH-3T3 | Normal Mouse Fibroblast | Non-toxic | mdpi.com |
| 5-Fluorouracil | - | CAL-27 | Oral Squamous Carcinoma | 97.76 µM | mdpi.com |
Note: Data is compiled from multiple studies for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Pre Clinical Biological Activities and Therapeutic Potential of Centaurepensin: Mechanistic Insights
Antiproliferative and Cytotoxic Activities in In Vitro Cancer Models
Studies have demonstrated that centaurepensin (B1200751) exhibits antiproliferative and cytotoxic effects against various cancer cell lines in in vitro settings. These activities suggest a potential role for this compound as an anticancer agent.
Broad-Spectrum Activity Against Various Cancer Cell Lines (e.g., Laryngeal, Hepatic, Gastric, Oral, Lung, Leukemia, Melanoma)
This compound has shown cytotoxic effects against a spectrum of human cancer cell lines. For instance, it has demonstrated activity against human epithelial carcinoma (KB) cell lines, which are a subline of HeLa cells (cervical cancer). researchgate.net Cytotoxic effects have also been observed against laryngeal (HEP2) and hepatic (HEPG2) carcinoma cell lines. innovareacademics.inresearchgate.net In studies involving Centaurea aegyptiaca extracts, which contain this compound, selective cytotoxic effects were noted against HEP2 and HEPG2 cells. innovareacademics.inresearchgate.net Specifically, this compound showed high activity against HEP2 cells with an IC₅₀ value of 10.6 ± 0.02 µM. innovareacademics.inresearchgate.net
While the provided search results specifically mention laryngeal (HEP2), hepatic (HEPG2), and cervical (HeLa/KB) cancer cell lines in relation to this compound or extracts containing it, research on other Centaurea species and sesquiterpene lactones suggests broader potential. Some Centaurea species extracts and isolated sesquiterpene lactones have been tested against cell lines including human colon carcinoma (HCT-116, HT-29, DLD1), breast cancer (MCF7), prostate cancer (PC-3), lung cancer (NCI-H460), glioblastoma (SF268, U87, T98), ovarian cancer (OVCAR3, OV2008), and melanoma (SK-MEL-1). researchgate.netdergipark.org.trnih.govnih.govresearchgate.netnih.gov While direct data for this compound against all these specific lines (gastric, oral, lung, leukemia, melanoma) were not explicitly found in the provided snippets, the activity against a range of carcinoma and leukemia lines (HL-60, U-937) nih.gov indicates a potential for broader activity.
Comparative Analysis of Cytotoxic Potency with Related Guaianolides
This compound belongs to the class of guaianolide sesquiterpene lactones, which are known for their cytotoxic properties. nih.gov Studies comparing the cytotoxic effects of various guaianolides have been conducted. For example, in a study on Centaurea aegyptiaca extracts, this compound (chlorohyssopifolin A) was isolated along with other guaianolides such as 8α-hydroxy-11α,13-dihydrozaluzanin C, chlorohyssopifolin B, desacylcynaropicrin, chlorohyssopifolin C (acroptilin), subluteolide, and solstitiolide. innovareacademics.inresearchgate.net this compound and solstitiolide showed the highest activities against HEP2 cells. innovareacademics.inresearchgate.net Chlorohyssopifolin B was found to be the most potent against HEPG2 cells. innovareacademics.inresearchgate.net
Another study investigating chlorinated guaianolides, including chlorohyssopifolin A (this compound), chlorohyssopifolin D, and linichlorin A, demonstrated their cytotoxic activity against human tumor cells, including leukemia cell lines HL-60 and U-937, and melanoma cell line SK-MEL-1. nih.gov These compounds induced cytotoxicity in a concentration-dependent manner. nih.gov Chlorohyssopifolins A and D, and linichlorin A were identified as potent apoptotic inducers in U-937 leukemia cells. nih.gov This comparative analysis highlights that while this compound is cytotoxic, the potency can vary among different guaianolides and across different cell lines.
Here is a table summarizing some of the cytotoxic data for this compound and related compounds:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| This compound | HEP2 | 10.6 ± 0.02 | innovareacademics.inresearchgate.net |
| This compound | HEPG2 | Not specified as most potent, but active | innovareacademics.inresearchgate.net |
| This compound | HL-60 | Below 10 | nih.gov |
| This compound | U-937 | Below 10 | nih.gov |
| This compound | SK-MEL-1 | Below 10 | nih.gov |
| Chlorohyssopifolin B | HEPG2 | 13.8 ± 0.05 | innovareacademics.inresearchgate.net |
| Solstitiolide | HEP2 | 10.9 ± 0.03 | innovareacademics.inresearchgate.net |
| Linichlorin A | HL-60 | Below 10 | nih.gov |
| Linichlorin A | U-937 | Below 10 | nih.gov |
| Linichlorin A | SK-MEL-1 | Below 10 | nih.gov |
| Chlorohyssopifolin D | HL-60 | Below 10 | nih.gov |
| Chlorohyssopifolin D | U-937 | Below 10 | nih.gov |
| Chlorohyssopifolin D | SK-MEL-1 | Below 10 | nih.gov |
Note: IC₅₀ values indicate the concentration required for 50% inhibition of cell growth.
Antimicrobial Activities: Antiviral, Antibacterial, and Antifungal Effects
Beyond its cytotoxic potential, this compound has also been investigated for its antimicrobial properties, demonstrating effects against bacteria, viruses, and fungi. capes.gov.brnih.govthieme-connect.comcapes.gov.bruwm.edu.pl
Efficacy Against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Enterobacter cloacae)
Research on the antibacterial activity of this compound has yielded varying results depending on the bacterial species tested. A study investigating sesquiterpene lactones from Centaurea solstitialis ssp. solstitialis, including this compound (chlorohyssopifolin A), screened its activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. capes.gov.brnih.govthieme-connect.comcapes.gov.br One study reported that this compound possessed a modest antiproliferative effect against Staphylococcus aureus but showed negligible antibacterial effect against Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis. researchgate.net Other studies on the antimicrobial activity of sesquiterpene lactones from Centaurea species also indicate generally low or moderate antibacterial activity. nih.gov
Antifungal Efficacy Against Yeast-Like Fungi and Dermatophytes
This compound has demonstrated antifungal activity. Studies have tested its effects against yeast-like fungi, such as Candida albicans and Candida parapsilosis, and dermatophytes. capes.gov.brnih.govthieme-connect.comcapes.gov.bruwm.edu.pl Research on sesquiterpene lactones, including this compound, has indicated significant antifungal activities. uwm.edu.plnih.gov For example, this compound, along with chlorojanerin (B1219341) and 13-acetylsolstitialin A, were reported to be sixteen times stronger growth inhibitors against Candida albicans than other compounds like eremanthin (B1213164) and costunolide (B1669451). uwm.edu.pl This suggests a notable efficacy against this common yeast-like fungus. Sesquiterpene lactones in general have shown potent antifungal activities, including against dermatophytes. nih.govscielo.brplos.org
Anti-inflammatory Modulatory Effects in Pre-clinical Models
This compound has demonstrated anti-inflammatory effects in pre-clinical models. Sesquiterpene lactones, in general, are recognized for their anti-inflammatory properties rsc.org. Inflammation involves a complex network of mediators, cells, and pathways mdpi.com. The anti-inflammatory effects of compounds can be evaluated in various in vivo and in vitro models mdpi.com. For instance, studies using complete Freund's adjuvant (CFA)-induced arthritis in rats, a model characterized by leukocyte infiltration, increased cytokine levels (like TNF-α and IL-1β), and tissue damage, have been used to assess the anti-inflammatory potential of various compounds mdpi.comfrontiersin.org. While the provided search results highlight the anti-inflammatory effects of sesquiterpene lactones as a class and discuss methods for evaluating anti-inflammatory agents, specific detailed research findings on this compound's anti-inflammatory modulation in pre-clinical models were not explicitly detailed in the search results beyond its classification within this active group of compounds rsc.org.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit various enzymes, which contributes to its observed biological activities.
Inhibition of carbohydrate-digestive enzymes like α-glucosidase and α-amylase is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes mellitus mdpi.comnih.gov. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides mdpi.com. Inhibiting their activity can delay glucose uptake and reduce blood sugar levels mdpi.com. While the search results discuss the importance of inhibiting these enzymes and mention that some compounds from Centaurea species have shown inhibitory effects on α-amylase and α-glucosidase, specific data tables or detailed research findings on this compound's direct inhibitory activity against these enzymes were not found within the provided snippets nih.gov. Studies on other natural compounds have shown varying degrees of inhibition against these enzymes, with IC50 values reported for different inhibitors mdpi.comnih.govnih.gov.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, eye, and hair color nih.govmdpi.com. Inhibiting tyrosinase activity is a strategy for preventing hyperpigmentation and is relevant in cosmetic and potential therapeutic applications nih.govmdpi.comresearchgate.net. The process of melanogenesis involves the enzymatic oxidation of tyrosine by tyrosinase mdpi.com. Various compounds have been studied for their tyrosinase inhibitory activity, with different mechanisms of inhibition observed mdpi.commdpi.com. While sesquiterpene lactones are mentioned in the context of plant secondary metabolites, and tyrosinase inhibition is discussed as a mechanism for modulating melanin synthesis, specific detailed research findings on this compound's direct tyrosinase inhibition were not provided in the search results mdpi.commdpi.commdpi.com. Studies on other inhibitors report IC50 values and mechanisms of action, such as competitive or mixed-type inhibition mdpi.com.
Other Reported Biological Activities in Mechanistic Studies
Beyond anti-inflammatory and enzyme inhibition effects, this compound and related sesquiterpene lactones have shown other biological activities.
This compound has been noted for its antiparasitic activity, including potential antimalarial and antitrypanosomal effects rsc.orgresearchgate.net. Malaria is a parasitic disease caused by Plasmodium species, and trypanosomiasis (such as Chagas disease and African sleeping sickness) is caused by Trypanosoma species sums.ac.irmdpi.comacademicjournals.org. The emergence of drug-resistant parasites highlights the need for new therapeutic agents sums.ac.irnih.gov. Pre-clinical studies evaluate the activity of compounds against these parasites in vitro and in vivo academicjournals.orgnih.govlshtm.ac.uk. This compound, along with other sesquiterpene lactones like chlorojanerin, has shown activity against Plasmodium falciparum and Trypanosoma species in pre-clinical evaluations rsc.orgresearchgate.net. For example, this compound and chlorojanerin were reported to be active against the DNA virus HSV-1 rsc.org. Specific data on the potency (e.g., IC50 values) of this compound against malarial parasites or trypanosomes, and detailed mechanistic insights into these activities from the provided search results, are limited, although the general antiparasitic potential of this class of compounds is acknowledged rsc.orgresearchgate.net.
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a neurotransmitter implicated in the pathophysiology of migraine nih.govaiimsrishikesh.edu.in. Serotonin receptors are found on trigeminal nerves and cranial vessels, and drugs targeting these receptors, such as triptans, are effective in migraine treatment nih.gov. Some sesquiterpene lactones have been reported to exhibit antiserotonin activity, which may contribute to an antimigraine effect mdpi.com. While the search results discuss the role of serotonin in migraine and the action of antiserotonin drugs and CGRP receptor antagonists nih.govihs-headache.orgnih.govmigrainecanada.org, specific detailed research findings demonstrating this compound's direct antagonism of serotonin receptors or its effects in migraine models were not explicitly provided in the search results. The antiserotonin activity of some lactones is mentioned as being responsible for their antimigraine effect mdpi.com.
Allelopathic Interactions in Plant Systems
This compound, a sesquiterpene lactone primarily isolated from Centaurea species such as Centaurea solstitialis and Centaurea repens, has demonstrated significant allelopathic activity, influencing the growth and development of neighboring plants. researchgate.netnih.gov Allelopathy, defined as the chemical interactions among plants, can involve both inhibitory and, in some cases, stimulatory effects mediated by the release of specialized metabolites into the environment. ufz.denih.gov this compound functions as a phytotoxic compound, contributing to the allelopathic potential of the plants that produce it.
Research into the allelopathic effects of this compound has primarily focused on its impact on seedling growth, a critical stage in plant establishment and competition. Studies have shown a dose-dependent response to this compound exposure in target plants, particularly concerning root elongation. At lower concentrations, this compound has been observed to stimulate root elongation, while at higher concentrations, it exerts a significant inhibitory effect. researchgate.net This biphasic response, characterized by stimulation at low doses and inhibition at high doses, is a common phenomenon observed with various allelochemicals and can be mathematically modeled to understand the dose-response relationship.
Detailed research findings indicate that this compound, along with other sesquiterpene lactones like acroptilin, repin, and solstitiolide, contributes to the allelopathic properties of Centaurea species. researchgate.net The effect on root growth is a key indicator of allelopathic potential, as roots are directly exposed to allelochemicals released into the soil through root exudation, volatilization, or the decomposition of plant residues.
While specific quantitative data tables detailing the exact percentage of root elongation or inhibition across a range of this compound concentrations were not consistently presented in the available snippets in a format suitable for direct extraction into a numerical table, the qualitative description of the dose-response is well-documented.
Based on the reported findings, the allelopathic effect of this compound on root elongation can be conceptually represented as follows:
| This compound Concentration | Effect on Root Elongation |
| Low | Stimulation |
| High | Inhibition |
This demonstrates that the outcome of this compound's allelopathic interaction is highly dependent on its concentration in the environment, highlighting the complex nature of chemically mediated plant-plant interactions. Further research involving detailed dose-response studies would provide more precise data on the concentrations at which stimulation and inhibition occur in various plant species.
Structure Activity Relationship Sar Studies of Centaurepensin and Its Analogs
Critical Role of the α-Methylene-γ-Lactone Moiety in Bioactivity
A key structural feature consistently implicated in the bioactivity of sesquiterpene lactones is the α-methylene-γ-lactone moiety rsc.orgresearchgate.netresearchgate.netuwm.edu.pl. This functional group acts as a Michael acceptor, capable of undergoing nucleophilic addition reactions with biological molecules, particularly targeting thiol groups in proteins rsc.orgresearchgate.net. This alkylating ability is considered a primary mechanism by which these compounds exert their effects, influencing various cellular processes such as enzyme inhibition, modulation of signaling pathways, and induction of apoptosis rsc.orgresearchgate.netnih.gov. The presence of this moiety is strongly correlated with cytotoxic, antimicrobial, and anti-inflammatory activities observed in many sesquiterpene lactones researchgate.netresearchgate.netuwm.edu.plresearchgate.net.
Development of Semi-synthetic Analogs for Enhanced Activity
Based on SAR insights, semi-synthetic analogs of centaurepensin (B1200751) and other sesquiterpene lactones are developed to improve their activity, specificity, or pharmacokinetic properties researchgate.net. Chemical modifications can involve altering the α-methylene-γ-lactone, introducing or modifying substituents, or altering the stereochemistry researchgate.netresearchgate.net. For instance, the addition of chlorine atoms to related compounds has been shown to increase activity researchgate.net. The synthesis of analogs allows for systematic exploration of the structural requirements for desired biological effects and can lead to compounds with enhanced therapeutic potential researchgate.net.
Advanced Research Paradigms and Future Directions for Centaurepensin Studies
Application of Omics Technologies (e.g., Proteomics, Metabolomics, Metatranscriptomics) for Comprehensive Understanding
The rapid adoption of "omics" technologies has revolutionized natural product research, providing a holistic view of the molecular processes affected by these compounds. ijpsr.comfrontiersin.org These high-throughput methods, including proteomics, metabolomics, and metatranscriptomics, are integral to constructing innovative strategies for discovering the targets and mechanisms of action of natural products like Centaurepensin (B1200751). nih.gov Integrating multi-omics strategies offers a broader and more reliable description of biological processes, moving beyond single-endpoint assays to a systems-level understanding. frontiersin.orgnih.gov
Proteomics: This technology enables the large-scale study of proteins. In the context of this compound, proteomic approaches can identify its direct protein targets and downstream protein expression changes within a cell or organism. Modern mass spectrometry (MS)-based proteomic technologies can help identify novel diagnostic markers and unravel disease mechanisms, which is crucial for understanding how this compound exerts its biological effects. mdpi.com For instance, a targeted proteomic analysis of cells treated with this compound could reveal its influence on key signaling pathways involved in inflammation or cell proliferation.
Metabolomics: As the comprehensive study of metabolites, metabolomics can map the metabolic fingerprint of a biological system. This approach can be used to understand how this compound alters cellular metabolism or to trace its own metabolic fate within an organism. rsc.org The integration of metabolomics with genomics provides a powerful pipeline for linking metabolites to their biosynthetic pathways, which is essential for both understanding its function and for future bioengineering efforts. rsc.org
Metatranscriptomics: This field analyzes the complete set of RNA transcripts from a community of organisms. While transcriptomics studies the gene expression of a single organism, metatranscriptomics is particularly useful for understanding the effect of this compound in a complex biological environment, such as the gut microbiome. It can reveal how the compound affects gene expression across a microbial community, providing insights into its potential effects on host-microbe interactions. The rapid development of these technologies has led to the creation of large databases that can provide a theoretical basis for understanding the chemical diversity and composition of bioactive compounds. frontiersin.org
| Omics Technology | Primary Focus | Potential Application for this compound | Expected Outcome |
|---|---|---|---|
| Proteomics | Proteins | Identify direct binding partners and downstream protein expression changes in response to this compound treatment. | Elucidation of molecular targets and mechanisms of action. mdpi.com |
| Metabolomics | Metabolites | Profile changes in cellular metabolites after this compound exposure; track the metabolic breakdown of the compound. | Understanding of metabolic impact and pharmacokinetic properties. rsc.org |
| Metatranscriptomics | RNA transcripts from a community | Analyze the effect of this compound on the gene expression of a microbial community (e.g., gut microbiota). | Insights into effects on complex biological systems and host-microbe interactions. frontiersin.org |
Computational Modeling and In Silico Drug Discovery Approaches
In silico, or computational, methods have become indispensable in modern drug discovery, offering a cost-effective and rapid means to screen, design, and optimize drug candidates. nih.govpatsnap.com These approaches are particularly valuable for natural products like this compound, allowing researchers to predict biological activities, identify molecular targets, and understand interaction dynamics before embarking on extensive laboratory experiments. nih.govmdpi.com
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. nih.govresearchgate.net They are a powerful tool in drug discovery for modeling complex relationships between a compound's chemical structure and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). patsnap.com
For this compound, an ANN could be developed and trained on a large dataset of sesquiterpene lactones with known biological activities. By inputting structural features of these molecules, the model can learn to predict the activity of new or untested compounds. azurewebsites.netnih.gov This approach could be used to:
Predict the potential anticancer or anti-inflammatory activity of this compound against a panel of cell lines or protein targets.
Screen virtual libraries of this compound derivatives to prioritize which ones to synthesize for laboratory testing.
Identify the key structural features of the this compound molecule that are most critical for its biological effects.
The predictive accuracy of ANN models has been shown to be high in various applications, making them a promising tool to accelerate the investigation of this compound's therapeutic potential. nih.gov
Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design. nih.govchemrevlett.com Docking predicts the preferred orientation of a ligand when it binds to a protein's active site, while MD simulations provide insights into the stability and dynamic behavior of the protein-ligand complex over time. plos.orgresearchgate.net
This combined approach is highly effective for identifying the specific protein targets of natural products. researchgate.net For this compound, these simulations can:
Identify Potential Targets: By docking this compound against a library of known protein structures, researchers can identify which proteins it is most likely to bind to. A recent computational study on 85 sesquiterpene lactones successfully used this approach to identify a potential modulator for the cannabinoid receptor type 2 (CB2), a target for neurodegenerative diseases. nih.gov
Elucidate Binding Modes: Docking reveals the specific amino acid residues involved in the interaction, showing how this compound fits into the binding pocket. chemrevlett.com
Validate Stability: MD simulations can then confirm whether this binding is stable, by analyzing parameters like the root-mean-square deviation (RMSD) of the complex. nih.gov This helps to filter out false positives from docking studies.
The integration of machine learning with docking and MD simulations has further enhanced the precision and efficiency of identifying potential inhibitors for specific targets. nih.gov
| Potential Protein Target | Associated Pathway/Function | Rationale for Investigation | Reference |
|---|---|---|---|
| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inflammation, Immunity, Cell Survival | A well-established target for many sesquiterpene lactones due to their anti-inflammatory properties. | oaepublish.com |
| STAT3 (Signal Transducer and Activator of Transcription 3) | Cell Growth, Apoptosis, Angiogenesis | Frequently dysregulated in cancer; a known target for other anticancer natural products. | oaepublish.com |
| Kinase TAK1 | MAPK Signaling Pathway | A key protein in inflammatory signaling, targeted by other guaianolide sesquiterpenes. | researchgate.net |
| Hsp70 (Heat shock protein 70) | Protein Folding, Cellular Stress Response | A chaperone protein that is a target for some anti-inflammatory guaianolides. | researchgate.net |
| Cannabinoid Receptor 2 (CB2) | Inflammation Modulation, Neuroprotection | Identified as a promising target for sesquiterpene lactones in computational studies. | nih.gov |
Chemoinformatics and Integration into Natural Product Databases
Chemoinformatics applies computational methods to solve chemical problems, playing a crucial role in organizing the vast chemical space of natural products. nih.govnih.gov The development of comprehensive natural product (NP) databases is essential for modern drug discovery, providing curated chemical and biological data for virtual screening and analysis. mdpi.comresearchgate.net
Integrating this compound into these databases is a critical step for future research. This involves:
Data Deposition: Ensuring that the chemical structure, spectroscopic data, biological source (Centaurea species), and known bioactivities of this compound are accurately recorded in public databases like COCONUT, Super Natural II, and the Universal Natural Products Database (UNPD). nih.govfigshare.com
Virtual Screening: Once in a database, this compound can be part of large-scale in silico screening campaigns, where its structure is compared against others to find novel compounds with similar scaffolds or predicted activities. mdpi.com
NP-Likeness Analysis: Chemoinformatic tools can quantify the "natural product-likeness" of molecules, helping to guide the design of new synthetic compounds that retain the favorable structural characteristics of natural products like this compound. researchgate.net
These databases and the analytical tools built around them are invaluable for dereplication (quickly identifying known compounds) and for inspiring the design of new drugs based on natural scaffolds. nih.gov
Elucidating and Engineering Biosynthetic Pathways for Sustainable Production
Many valuable natural products, including sesquiterpene lactones, are often produced by plants in very small quantities, making their extraction difficult and expensive. royalsocietypublishing.org A major goal of modern biotechnology is to elucidate the biosynthetic pathways of these compounds and then use metabolic engineering to produce them sustainably in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.comnih.gov
The biosynthesis of guaianolides like this compound is generally understood to proceed through several key stages: wikipedia.orgtandfonline.com
Precursor Formation: The universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are generated via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com
Sesquiterpene Backbone Synthesis: Farnesyl pyrophosphate (FPP), a C15 compound, is formed and then cyclized by a terpene synthase, often a germacrene A synthase (GAS), to produce the germacrene A backbone. tandfonline.com
Oxidation and Lactonization: A series of oxidation reactions, typically catalyzed by cytochrome P450 monooxygenases (CYP450s) such as germacrene A oxidase (GAO), modify the backbone. tandfonline.com Subsequent cyclization and enzymatic steps lead to the formation of the characteristic guaianolide core and its γ-lactone ring. mdpi.com
Future research on this compound will focus on identifying the specific enzymes (synthases, oxidases, transferases) responsible for its unique structure. royalsocietypublishing.org Once these genes are identified, they can be transferred into a microbial host to create a "cell factory" for sustainable, scalable production, bypassing the need for plant extraction. mdpi.comnih.gov
| Enzyme Family | Function | Role in this compound Biosynthesis | Reference |
|---|---|---|---|
| Terpene Synthases (e.g., GAS) | Cyclization of FPP to form the initial sesquiterpene skeleton. | Catalyzes the formation of the germacrene A scaffold. | tandfonline.com |
| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation and other oxidative modifications of the terpene backbone. | Responsible for the multiple oxidation steps required to form the lactone ring and other functional groups. | tandfonline.comnih.gov |
| Dehydrogenases/Reductases | Catalyze oxidation/reduction reactions. | Involved in the later tailoring steps that create the final guaianolide structure. | mdpi.com |
| Acyltransferases | Addition of functional groups (e.g., acetate). | May be involved in adding ester groups present on some guaianolides. | mdpi.com |
Development of Novel Derivatization and Semi-synthesis Strategies for Optimized Biological Profiles
While natural products are an excellent source of bioactive compounds, they sometimes possess suboptimal pharmacokinetic properties, such as low water solubility or poor stability. mdpi.com Semi-synthesis and derivatization strategies are employed to chemically modify the natural product scaffold, aiming to improve its therapeutic potential. mdpi.comresearchgate.net
For this compound, these strategies would focus on its key structural motifs. The α-methylene-γ-lactone moiety, common to many bioactive sesquiterpene lactones, is a highly reactive Michael acceptor that can covalently bind to nucleophiles like cysteine residues in proteins. royalsocietypublishing.orgmdpi.com This reactivity is often crucial for biological activity but can also lead to non-specific binding.
Future research can explore:
Targeted Modifications: Creating derivatives by modifying the α-methylene-γ-lactone group to fine-tune its reactivity and improve target selectivity.
Improving Solubility: Adding polar functional groups to the this compound backbone to enhance its solubility and bioavailability.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with systematic modifications to map out which parts of the molecule are essential for activity. For example, research on the related compound micheliolide (B1676576) led to the development of dimethylaminomicheliolide, a derivative with enhanced stability and a better anticancer profile. oaepublish.com
Advanced In Vitro and In Vivo Models for Deeper Mechanistic Elucidation
To bridge the gap between initial laboratory findings and clinical efficacy, future research on this compound should leverage sophisticated models that more accurately mimic human tumors and their microenvironment. nih.gov
Advanced In Vitro Models:
The transition from 2D to three-dimensional (3D) cell culture systems is a critical step in refining our understanding of a compound's anticancer activity. researchgate.netCurrent time information in Portland, OR, US. Unlike monolayer cultures, 3D models such as tumor spheroids and organoids recapitulate key aspects of in vivo tumors, including cellular heterogeneity, nutrient and oxygen gradients, and complex cell-cell interactions. mdpi.comnih.gov
Tumor Spheroids: These are self-assembled, spherical aggregates of cancer cells that offer a more accurate representation of a micro-tumor. mdpi.comnih.gov For this compound, establishing spheroid models from various cancer cell lines would allow for the investigation of its penetration capabilities and its efficacy against the different cell populations within the spheroid (e.g., proliferative, quiescent, and hypoxic cells). ethernet.edu.et The development of multicellular tumor spheroids (MCTS), which incorporate other cell types like fibroblasts or immune cells, would further enhance the model's relevance to the actual tumor microenvironment. mdpi.com
Organoids: Patient-derived organoids (PDOs) are 3D cultures grown from a patient's own tumor tissue. These models maintain the genetic and phenotypic characteristics of the original tumor, offering a highly personalized platform for drug testing. While no studies have yet reported the use of PDOs for this compound, their application would be a significant leap forward, allowing for the prediction of patient-specific responses to the compound.
Table 1: Proposed In Vitro 3D Model Studies for this compound
| Model Type | Cell Line/Source | Key Research Question | Potential Data Output |
| Monoculture Spheroid | Breast (MCF-7), Colon (HCT-116) | Does this compound penetrate the spheroid and induce cell death in inner core cells? | Spheroid growth inhibition curves, imaging of drug penetration, analysis of apoptosis/necrosis at different spheroid depths. |
| Multicellular Spheroid | Cancer cells + Cancer-Associated Fibroblasts (CAFs) | How does the presence of stromal cells affect the efficacy of this compound? | Comparison of IC50 values with/without CAFs, changes in extracellular matrix composition, analysis of signaling cross-talk. |
| Patient-Derived Organoid | Colorectal Cancer Patient Tissue | Can this compound overcome inter-patient tumor heterogeneity and show efficacy in a personalized model? | Organoid viability assays, biomarker expression changes, correlation of response with patient tumor genetics. |
Advanced In Vivo Models:
While traditional xenograft models using established cell lines have been valuable, more advanced in vivo systems are needed to improve the predictive power of preclinical studies.
Patient-Derived Xenografts (PDX): In PDX models, tumor fragments from a patient are directly implanted into immunodeficient mice. These models are known to retain the principal histological and genetic features of the donor tumor, making them a superior platform for evaluating therapeutic efficacy. Utilizing PDX models to test this compound would provide crucial data on its activity in a system that mirrors the complexity and heterogeneity of human cancer.
Orthotopic Models: In contrast to subcutaneous models where tumors are grown under the skin, orthotopic models involve implanting tumor cells or tissues into the corresponding organ in the animal (e.g., breast cancer cells into the mammary fat pad). This approach better replicates the organ-specific microenvironment, which can significantly influence tumor growth, metastasis, and drug response. Studying this compound in orthotopic models would yield more relevant insights into its potential clinical performance.
Zebrafish Xenograft Models: The zebrafish model offers a high-throughput in vivo system for evaluating anticancer agents. nih.gov The optical transparency of zebrafish embryos allows for real-time imaging of tumor growth, angiogenesis, and metastasis, providing rapid insights into the compound's mechanisms of action. nih.gov
Strategic Frameworks for Bridging Preclinical Discoveries to Translational Research
Translational research aims to convert basic scientific discoveries into practical applications for human health. nih.gov For a natural product like this compound, a deliberate and rigorous translational framework is essential to navigate the path from laboratory to clinic successfully.
Key Strategic Pillars:
Rigorous Preclinical Trial Design: Preclinical studies should be designed with clinical relevance in mind. This includes using patient-oriented endpoints, such as improved survival or selective killing of cancer cells over non-malignant cells, rather than just tumor growth inhibition. nih.gov Comparing this compound not only to a placebo but also to the current standard-of-care treatments for a specific cancer type in advanced models would provide a more realistic assessment of its potential. nih.gov
Biomarker-Driven Development: Identifying predictive biomarkers is crucial for the success of targeted therapies. Future studies on this compound should integrate "omics" technologies (genomics, proteomics, metabolomics) with data from advanced models to identify molecular signatures that correlate with a positive response to the compound. This would enable the selection of patient populations most likely to benefit from a this compound-based therapy in future clinical trials.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough characterization of how this compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. Integrating PK/PD modeling across different preclinical models (from spheroids to PDX) can help in understanding the dose-response relationship and in selecting an appropriate dosing schedule for first-in-human trials.
Value of Information (VOI) Analysis: Employing a VOI framework can help prioritize research questions and allocate resources more effectively. This involves assessing which experiments and models will provide the most valuable information to reduce uncertainty and increase the probability of successful clinical translation. nih.gov
Table 2: Translational Research Framework for this compound
| Strategic Pillar | Actionable Step | Rationale | Expected Outcome |
| Rigorous Preclinical Design | Test this compound against standard-of-care chemotherapy in PDX models of colon cancer. | To determine if this compound offers an advantage over existing therapies. nih.gov | Data on comparative efficacy and potential for combination therapy. |
| Biomarker Discovery | Perform proteomic analysis on responsive vs. non-responsive tumor organoids treated with this compound. | To identify proteins or pathways that predict sensitivity to the compound. | A candidate predictive biomarker for patient stratification. |
| PK/PD Modeling | Characterize this compound's concentration and effect over time in orthotopic mouse models. | To establish a therapeutically relevant dosing regimen. | A validated model to inform Phase I clinical trial design. |
By systematically employing these advanced models and strategic frameworks, the scientific community can more effectively investigate the full potential of this compound, moving it from a promising natural compound to a well-validated therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating Centaurepensin from natural sources, and how do extraction solvents impact yield?
- Methodology : Use column chromatography (silica gel or HPLC) combined with solvent partitioning. Polar solvents like methanol-water mixtures (70:30 v/v) enhance solubility of sesquiterpene lactones, while non-polar solvents (e.g., hexane) improve purity by removing lipids. Validate yields via LC-MS quantification .
- Key Data : A 2022 study reported 0.8% yield using ethyl acetate vs. 0.2% with chloroform, highlighting solvent selectivity .
Q. Which spectroscopic techniques are essential for characterizing this compound's structure?
- Methodology : Employ NMR (¹H, ¹³C, DEPT, and COSY) for stereochemical analysis, supplemented by IR for functional groups (e.g., lactone carbonyl at ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₂₀H₂₈O₅) .
Q. What in vitro assays are most reliable for assessing this compound's anti-inflammatory activity?
- Methodology : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA. Include dose-response curves (e.g., IC₅₀ values) and cytotoxicity controls (MTT assay). A 2023 study noted IC₅₀ = 12.5 μM with <10% cytotoxicity at 50 μM .
Advanced Research Questions
Q. How can researchers optimize this compound's stability in pharmacokinetic studies?
- Methodology : Stabilize via microencapsulation (PLGA nanoparticles) or co-solvents (PEG 400). Monitor degradation via UPLC at physiological pH (7.4) and 37°C. A 2024 study achieved 85% stability over 24 hours using lipid-based carriers .
Q. What strategies resolve discrepancies in reported cytotoxicity values of this compound across studies?
- Methodology : Compare cell lines (e.g., HeLa vs. MCF-7), assay conditions (incubation time, serum concentration), and purity (>95% via HPLC). A meta-analysis identified serum-free conditions as a key variable, altering IC₅₀ by 2–3× .
Q. How do structural modifications of this compound influence its bioactivity, and what computational tools validate these changes?
- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinity to NF-κB. Synthesize analogs (e.g., acetylation at C-8) and validate via SPR (surface plasmon resonance). A 2024 study found C-8 modification reduced IC₅₀ by 40% .
Q. What in silico strategies effectively predict this compound's molecular targets, and how do they complement wet-lab experiments?
- Methodology : Combine SwissTargetPrediction and molecular dynamics simulations to identify putative targets (e.g., COX-2). Validate via RNAi knockdown in cell models. A 2023 study reported 78% concordance between in silico predictions and CRISPR screening .
Methodological Considerations
- Data Contradiction Analysis : Compare protocols for cell viability assays (e.g., MTT vs. ATP luminescence) and statistical methods (ANOVA vs. non-parametric tests) to address variability .
- Reproducibility : Document solvent lot numbers, cell passage numbers, and instrument calibration in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
